molecular formula C20H22ClNO3 B3200414 Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate CAS No. 1017781-59-7

Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate

Cat. No.: B3200414
CAS No.: 1017781-59-7
M. Wt: 359.8 g/mol
InChI Key: DMMDCMCQNBWMDJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate is a synthetic intermediate commonly utilized in pharmaceutical and organic chemistry. Its structure features a benzylcarbamate group protected by a tert-butyl moiety, with a 4-chlorophenylacetyl substituent at the 4-position of the benzene ring. This compound is pivotal in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators, where the tert-butyl carbamate group serves as a protective group for amines during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[[4-[2-(4-chlorophenyl)acetyl]phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-20(2,3)25-19(24)22-13-15-4-8-16(9-5-15)18(23)12-14-6-10-17(21)11-7-14/h4-11H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMDCMCQNBWMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695767
Record name tert-Butyl ({4-[(4-chlorophenyl)acetyl]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-59-7
Record name tert-Butyl ({4-[(4-chlorophenyl)acetyl]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate typically involves the reaction of 4-chlorophenylacetic acid with benzylamine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the acetyl moiety.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of novel carbamate-based compounds with potential biological activity.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Evaluated for its pharmacokinetic properties and bioavailability in preclinical studies.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
  • Applied in the formulation of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Key Compounds Identified :

Compound Name CAS No. Structural Similarity Key Differences
tert-Butyl 4-(aminomethyl)benzylcarbamate 914465-97-7 0.98 Lacks the 4-chlorophenylacetyl group
tert-Butyl 4-chlorobenzylcarbamate 120157-95-1 0.94 Chlorine substitution at benzyl position
tert-Butyl (4-chlorophenethyl)carbamate 167886-56-8 0.90 Phenethyl backbone instead of benzylacetyl
tert-Butyl 3-(aminomethyl)benzylcarbamate 108467-99-8 0.98 Substituent at 3-position of benzene ring

Analysis :

  • The 4-chlorophenylacetyl group in the target compound introduces enhanced steric bulk and electronic effects compared to simpler chlorobenzyl or aminomethyl analogs. This modification may influence binding affinity in biological targets or alter solubility in synthetic workflows .
  • Compounds like tert-butyl 4-(aminomethyl)benzylcarbamate (CAS 914465-97-7) share the benzylcarbamate backbone but lack the acetylated chlorophenyl group, making them more suitable for amine-protection strategies in HDAC inhibitor synthesis .

Comparison with tert-Butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8) :

  • The latter is synthesized via simpler carbamate formation without acetyl functionalization, resulting in a lower molecular weight (255.74 g/mol vs. ~350 g/mol estimated for the target compound) .
  • Both compounds utilize Boc protection, but the target compound’s acetyl group necessitates additional purification steps (e.g., column chromatography with DCM/MeOH gradients) .

Biological Activity

Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate (commonly referred to as TBCA) is a synthetic compound with significant implications in biological research and medicinal chemistry. Its molecular formula is C20H23ClN2O3C_{20}H_{23}ClN_{2}O_{3}, and it has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment and enzyme inhibition.

The biological activity of TBCA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate moiety in TBCA can form stable linkages with amine groups, which is crucial for protecting these groups during synthetic processes. This protection allows selective modifications of other functional groups within larger biomolecules, enhancing the compound's utility in drug development and biochemical research.

Anticancer Properties

Recent studies have highlighted TBCA's potential as an anticancer agent. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting critical signaling pathways. For instance, TBCA has demonstrated efficacy in models of T-cell acute lymphoblastic leukemia (T-ALL), where it was observed to downregulate c-MYC expression, a key oncogene involved in cell cycle regulation .

Case Study: T-ALL

In a specific study involving T-ALL cell lines, treatment with TBCA led to significant reductions in cell viability. The compound's mechanism involved the degradation of BRD4, a protein that plays a pivotal role in transcriptional regulation. This degradation resulted in a marked decrease in the expression of genes associated with cell survival and proliferation .

Enzyme Inhibition

TBCA has also been investigated for its inhibitory effects on various enzymes, including those involved in metabolic pathways. Its structure allows it to act as a competitive inhibitor, binding to active sites and preventing substrate interaction. This property is particularly relevant in the context of drug design, where enzyme inhibitors can serve as therapeutic agents against diseases characterized by dysregulated enzyme activity .

Pharmacological Characterization

The pharmacological profile of TBCA has been characterized through various assays that assess its cytotoxicity, selectivity, and mechanism of action. In vitro studies have indicated that TBCA exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer drugs.

Table 1: Summary of Biological Activity Assays

Assay TypeResultReference
Cytotoxicity (T-ALL)Significant reduction in viability at 100 nM
Enzyme InhibitionCompetitive inhibition observed
Apoptosis InductionIncreased apoptosis markers detected

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of TBCA is crucial for optimizing its efficacy. Modifications to the chlorophenyl group or alterations in the carbamate structure can lead to enhanced biological activity or selectivity against specific targets. Ongoing research aims to identify these optimal modifications through systematic synthesis and testing of analogs .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate to improve yield and purity?

Methodological Answer:

  • Key Steps :
    • Use tert-butyl carbamate (Boc) protection strategies to stabilize reactive intermediates during multi-step synthesis .
    • Optimize reaction conditions (e.g., temperature, solvent polarity) based on analogs. For example, triethylamine in aqueous acetonitrile enhances coupling efficiency for Boc-protected intermediates .
    • Employ column chromatography or recrystallization for purification, guided by LC-MS (liquid chromatography-mass spectrometry) to monitor purity (>97% target) .
  • Critical Parameters :
    • Control stoichiometry of acetylating agents (e.g., 4-chlorophenylacetyl chloride) to minimize byproducts.
    • Use anhydrous conditions to prevent hydrolysis of the carbamate group .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., 4-chlorophenyl resonance at δ 7.3–7.5 ppm) .
    • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~430) and fragmentation patterns .
    • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (if crystalline) .
  • Supporting Methods :
    • IR spectroscopy to detect carbonyl (C=O) stretches (~1700 cm1^{-1}) and aromatic C-Cl bonds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Critical Protocols :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields to prevent skin/eye contact .
    • Ventilation : Use fume hoods to avoid inhalation of airborne particulates .
    • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at room temperature, away from strong acids/oxidizers to prevent decomposition .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies :
    • Compare analogs with electron-withdrawing (e.g., -Cl, -NO2_2) vs. electron-donating (e.g., -OCH3_3) groups at the 4-position. Chlorine enhances lipophilicity and target binding in enzyme inhibition assays .
    • Use molecular docking to predict interactions with enzymes (e.g., HIF prolyl-hydroxylase) based on steric/electronic effects .
  • Experimental Validation :
    • Synthesize derivatives (e.g., 3,4-dichlorophenyl analogs) and test IC50_{50} values in enzyme assays .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

  • Root-Cause Analysis :
    • Assay Variability : Standardize protocols (e.g., enzyme concentration, buffer pH) to reduce inter-lab discrepancies .
    • Compound Stability : Test degradation under assay conditions (e.g., via HPLC) to confirm active species .
  • Meta-Analysis :
    • Cross-reference data from analogs (e.g., tert-butyl 4-(benzyloxy)phenylcarbamate) to identify trends in activity .

Q. How can computational chemistry methods aid in predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Key Approaches :
    • DFT Calculations : Model transition states for carbamate hydrolysis or nucleophilic substitution reactions .
    • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. THF) .
  • Validation :
    • Compare predicted activation energies with experimental yields for new synthetic routes .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound derivatives targeting enzyme inhibition?

Methodological Answer:

  • Key Challenges :
    • Solubility Limitations : Carbamates with high logP values may aggregate in aqueous assays, reducing apparent activity. Use co-solvents (e.g., DMSO ≤1%) .
    • Off-Target Effects : Screen against related enzymes (e.g., other hydroxylases) to confirm selectivity .
  • Mitigation Strategies :
    • Synthesize water-soluble prodrugs (e.g., phosphate esters) for in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate
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Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate

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